molecular formula C52H98N16O13 B093849 粘菌素 CAS No. 1066-17-7

粘菌素

货号 B093849
CAS 编号: 1066-17-7
分子量: 1155.4 g/mol
InChI 键: YKQOSKADJPQZHB-RGYSVOEGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Colistin, also known as Polymyxin E, is an antibiotic that has been in use for over 50 years, primarily for the treatment of multidrug-resistant Gram-negative bacterial infections, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . It is a cationic polypeptide obtained from Bacillus spp. and was initially used in the United States in 1959 . Despite its nephrotoxicity concerns, colistin has re-emerged as a critical antibiotic due to the increasing prevalence of infections caused by multidrug-resistant bacteria .

Synthesis Analysis

Colistin is synthesized by the bacterium Bacillus polymyxa var. colistinus and is a member of the polymyxin family of antibiotics . It is administered either as its inactive prodrug colistin methanesulfonate (CMS) intravenously or as colistin sulfate orally . The conversion of CMS to colistin is concentration-dependent, with rapid conversion occurring below the critical micelle concentration (CMC) .

Molecular Structure Analysis

Colistin is a decapeptide with a large molecular weight and a cationic nature at physiological pH . Its structure allows it to interact with the lipid A component of the lipopolysaccharide layer in Gram-negative bacteria, which is crucial for its antibacterial activity . The molecular details of colistin's interaction with lipid membranes have been studied using techniques such as circular dichroism and x-ray diffuse scattering .

Chemical Reactions Analysis

The interaction of colistin with bacterial membranes is a key aspect of its mechanism of action. Colistin binds to the lipid A portion of lipopolysaccharides in the outer membrane of Gram-negative bacteria, disrupting the membrane and leading to cell death . This interaction is selective, as colistin has been shown to have different effects on the membrane properties of Gram-negative versus Gram-positive bacteria and eukaryotic cells .

Physical and Chemical Properties Analysis

Colistin is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, which allow it to interact with both the polar heads and the alkyl chains of phospholipids . Its surface activity is highly dependent on the pH of the medium . Colistin's pharmacokinetics are complex due to its large molecular weight and cationic properties, with distribution mainly within the extracellular space and low renal clearance . The pharmacokinetics of colistin are variable, and therapeutic drug monitoring is recommended due to its narrow therapeutic window .

Clinical Implications and Toxicity

The clinical use of colistin is limited by its potential for nephrotoxicity and neurotoxicity, especially in patients with renal disease . However, it remains a valuable therapeutic option in the treatment of infections caused by multidrug-resistant Gram-negative bacteria . Recent studies have focused on optimizing the clinical use of colistin, including understanding its pharmacokinetics and pharmacodynamics, to maximize antibacterial efficacy while minimizing toxicity and the development of resistance .

科学研究应用

1. Synergistic Antibacterial Activity with Oxethazine

  • Methods of Application: The synergistic activity of Oxethazine combined with Colistin was investigated in vitro using checkerboard assays and time-kill curves. The synergistic mechanisms of their combination were explored by fluorescent dye, scanning electron microscopy (SEM), and LC-MS/MS. The synergistic efficacy was evaluated in vivo by the Galleria mellonella and mouse sepsis models .
  • Results: Oxethazine was found to effectively enhance the antibacterial activity of Colistin against both mcr-positive and -negative pathogens. Mechanistic assays revealed that Oxethazine could improve the ability of Colistin to destruct bacterial outer membrane and cytoplasmic membrane permeability .

2. Treatment of Infections due to Multidrug-Resistant Gram-Negative Enterobacteriaceae

  • Summary of Application: Colistin is used in human medicine for the treatment of infections due to multidrug-resistant Gram-negative Enterobacteriaceae such as Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and carbapenemase-producing Enterobacteriaceae .
  • Methods of Application: Colistin is administered to patients as a last-resort treatment option against these infections .

3. Study of Colistin Resistance Mechanisms in Bacteria

  • Summary of Application: Research is being conducted to understand the mechanisms of Colistin resistance in bacteria. This includes studying changes in the outer membrane LPS structure and other resistance genetic determinants .
  • Methods of Application: The study involves the examination of bacterial surface changes and genetic determinants that contribute to Colistin resistance .
  • Results: The research has identified several mechanisms of Colistin resistance, including modulation of lipid A and overexpression of chromosomally mediated two-component system genes .

4. Study of Colistin Resistance in Escherichia coli

  • Summary of Application: Research is being conducted to understand the mechanisms of Colistin resistance in Escherichia coli. This includes studying changes in the outer membrane LPS structure and other resistance genetic determinants .
  • Methods of Application: The study involves the examination of bacterial surface changes and genetic determinants that contribute to Colistin resistance .
  • Results: The research has identified several mechanisms of Colistin resistance, including modulation of lipid A and overexpression of chromosomally mediated two-component system genes .

5. Treatment of Infections due to Pseudomonas aeruginosa

  • Summary of Application: Colistin is used in human medicine for the treatment of infections due to Pseudomonas aeruginosa .
  • Methods of Application: Colistin is administered to patients as a last-resort treatment option against these infections .

6. Study of Colistin Resistance Mechanisms in Bacteria

  • Summary of Application: Research is being conducted to understand the mechanisms of Colistin resistance in bacteria. This includes studying changes in the outer membrane LPS structure and other resistance genetic determinants .
  • Methods of Application: The study involves the examination of bacterial surface changes and genetic determinants that contribute to Colistin resistance .
  • Results: The research has identified several mechanisms of Colistin resistance, including modulation of lipid A and overexpression of chromosomally mediated two-component system genes .

4. Study of Colistin Resistance in Escherichia coli

  • Summary of Application: Research is being conducted to understand the mechanisms of Colistin resistance in Escherichia coli. This includes studying changes in the outer membrane LPS structure and other resistance genetic determinants .
  • Methods of Application: The study involves the examination of bacterial surface changes and genetic determinants that contribute to Colistin resistance .
  • Results: The research has identified several mechanisms of Colistin resistance, including modulation of lipid A and overexpression of chromosomally mediated two-component system genes .

5. Treatment of Infections due to Pseudomonas aeruginosa

  • Summary of Application: Colistin is used in human medicine for the treatment of infections due to Pseudomonas aeruginosa .
  • Methods of Application: Colistin is administered to patients as a last-resort treatment option against these infections .

6. Study of Colistin Resistance Mechanisms in Bacteria

  • Summary of Application: Research is being conducted to understand the mechanisms of Colistin resistance in bacteria. This includes studying changes in the outer membrane LPS structure and other resistance genetic determinants .
  • Methods of Application: The study involves the examination of bacterial surface changes and genetic determinants that contribute to Colistin resistance .
  • Results: The research has identified several mechanisms of Colistin resistance, including modulation of lipid A and overexpression of chromosomally mediated two-component system genes .

未来方向

The need for colistin treatment is associated with poorer survival . Adjusted analyses suggest that colistin is less effective and more toxic than β-lactam antibiotics . Therefore, the definition of guidelines for colistin therapy in veterinary and human medicine is crucial .

属性

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6R,9S,12R,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36-,37+,38-,39-,41?,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQOSKADJPQZHB-RGYSVOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)C(NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/
Record name Colistin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name COLISTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes., POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/, PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/, Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides.
Record name Colistin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name COLISTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Colistina

CAS RN

1066-17-7
Record name Colistin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colistin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Colistin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COLISTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

200-220 °C
Record name Colistin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
130,000
Citations
RL Nation, J Li - Current opinion in infectious diseases, 2009 - ncbi.nlm.nih.gov
Because few, if any, new antibiotics with activity against MDR Gram-negative bacteria will be available within the next several years, it is essential that colistin is used in ways that …
Number of citations: 522 www.ncbi.nlm.nih.gov
S Biswas, JM Brunel, JC Dubus… - Expert review of anti …, 2012 - Taylor & Francis
… Colistin is a multicomponent polypeptide antibiotic that is mainly composed of colistin A and colistin B. PMB and colistin (polymyxin E) are secondary metabolite nonribosomal peptides …
Number of citations: 627 www.tandfonline.com
D Yahav, L Farbman, L Leibovici, M Paul - Clinical microbiology and …, 2012 - Elsevier
… Colistin was associated with lower mortality than no effective … with colistin in these studies, and colistin-induced nephrotoxicity is reversible in most patients. The emergence of colistin …
Number of citations: 339 www.sciencedirect.com
AZ Bialvaei, H Samadi Kafil - Current medical research and …, 2015 - Taylor & Francis
… , has prompted the reconsideration of colistin as a valid therapeutic option. Colistin is an old class … Although there has been a significant recent increase in the data gathered on colistin, …
Number of citations: 446 www.tandfonline.com
I Kempf, E Jouy, C Chauvin - International journal of antimicrobial agents, 2016 - Elsevier
… expansion of a colistin-resistant (CST-R) isolate or co-selection of colistin resistance by other … finally to neglect colistin resistance surveillance. However, the increasing role of colistin in …
Number of citations: 242 www.sciencedirect.com
J Li, RW Milne, RL Nation, JD Turnidge… - Journal of …, 2004 - academic.oup.com
… following the administration of colistin,20 the fraction of CMS converted into colistin (f m ) in … 0–∞ of colistin after CMS)·(dose of colistin)·1743]/[(AUC 0–∞ of colistin after colistin)·(dose …
Number of citations: 213 academic.oup.com
FF Andrade, D Silva, A Rodrigues, C Pina-Vaz - Microorganisms, 2020 - mdpi.com
… Researchers actively seek strategies to reduce colistin resistance. The definition of guidelines for colistin therapy in veterinary and human medicine is thus crucial. The ban of colistin …
Number of citations: 137 www.mdpi.com
MAEG El-Sayed Ahmed, LL Zhong… - Emerging microbes & …, 2020 - Taylor & Francis
… charged derivative of colistin known as colistin methanesulfonate (CMS) … colistin sulphate (Figure 1). Among the two clinically available forms, colistin sulphate is the only form of colistin …
Number of citations: 358 www.tandfonline.com
I Karaiskos, M Souli, I Galani… - Expert opinion on drug …, 2017 - Taylor & Francis
… against the latter pathogens, colistin, an antibiotic of the 1960s, was necessary to be revived [Citation2]. In the current review all modern aspects on colistin, including in vitro activity, …
Number of citations: 117 www.tandfonline.com
MH Gharaibeh, SQ Shatnawi - Veterinary world, 2019 - ncbi.nlm.nih.gov
… , and Estonia have shown a higher colistin use than in other … the growing problem of colistin resistance worldwide, … to colistin resistance by the mobilized colistin resistance (mcr) …
Number of citations: 130 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。